REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11](=[O:18])([O:15]CC)[O:12]CC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11](=[O:12])([OH:18])[OH:15])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
diethyl 4-phenylbutylphosphonate
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCP(OCC)(OCC)=O
|
Name
|
Compound 11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized exactly by the same method
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The excess of acid was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
leaving
|
Type
|
CUSTOM
|
Details
|
an oil that slowly solidified Recrystallization from an ethanol:petroleum ether (40:60) mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |